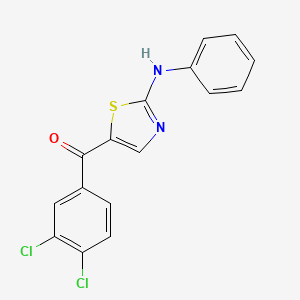

(2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone, commonly referred to as ATCPM, is an important organic compound used in a variety of scientific research applications. ATCPM is a versatile compound that can be used as a reagent, catalyst, or intermediate in a wide range of synthetic reactions and processes. ATCPM has been extensively studied in recent years and has been found to possess unique biochemical and physiological properties that make it an attractive molecule for use in laboratory experiments.

Scientific Research Applications

CDK9 Inhibition

CDK9 (cyclin-dependent kinase 9) plays a crucial role in cell cycle regulation and transcription. In cancer cells, there is often a high demand for antiapoptotic proteins to resist programmed cell death. Inhibiting CDK9 selectively targets survival proteins and reinstates apoptosis. Researchers have designed derivatives of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine, investigating their effects on CDK9 potency and selectivity. Notably, compound 12u inhibits CDK9 with an IC50 of 7 nM and exhibits over 80-fold selectivity for CDK9 versus CDK2. X-ray crystal structures of 12u bound to CDK9 and CDK2 provide insights into their binding modes .

Anticancer Activity

Compound 12u demonstrates potent anticancer activity against primary chronic lymphocytic leukemia cells. Its therapeutic window is 31- and 107-fold greater than that of normal B- and T-cells, respectively. This selectivity makes it a promising candidate for cancer therapy .

Anti-Inflammatory Effects

While not extensively studied, some derivatives of this compound have exhibited anti-inflammatory effects. Further research is needed to explore this potential application .

Dual Specificity Phosphatase (DSP) Inhibition

Certain derivatives have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family. DSPs play essential roles in cellular signaling, and inhibiting them may have implications in disease contexts .

Cytotoxicity Activity

In a related class of compounds (6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides), a derivative demonstrated potent cytotoxicity against prostate cancer cell lines. While not directly related to 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine, this highlights the potential of thiazole-based compounds in cancer research .

Mechanism of Action

Target of Action

The primary target of (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a member of the cyclin-dependent kinase family, which plays a significant role in regulating cell-cycle transition and progression . Misregulation of CDK2 may lead to cancer .

Mode of Action

The compound interacts with CDK2 through hydrogen bonding and van der Waals interactions . The C29 atom in the thiazol-4-yl methyl group of the compound extends towards a shallow cavity (the Phe80-pocket of CDK2) to have stronger hydrophobic contact with Phe80 of CDK2 .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s interaction with cdk2 suggests it is able to penetrate the cell membrane and reach its intracellular target .

Result of Action

The inhibition of CDK2 by (2-Anilino-1,3-thiazol-5-yl)(3,4-dichlorophenyl)methanone can disrupt the normal cell cycle progression, potentially leading to cell cycle arrest and apoptosis . This makes the compound a potential therapeutic agent for cancer treatment .

properties

IUPAC Name |

(2-anilino-1,3-thiazol-5-yl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-10(8-13(12)18)15(21)14-9-19-16(22-14)20-11-4-2-1-3-5-11/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEZLFIDJBZDOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2835765.png)

![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2835770.png)

![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)

![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2835780.png)